molecular formula C10H15IO3 B3020638 Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2229206-29-3

Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No. B3020638
CAS RN: 2229206-29-3
M. Wt: 310.131
InChI Key: YAWMDKCXSIZZDT-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate, is a structurally complex molecule that falls within the category of bicyclic compounds with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar bicyclic structures and their synthesis, molecular structure, and properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of bicyclic compounds often involves multi-step reactions that can include condensation, cyclization, and functional group transformations. For example, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, indicating a method that could potentially be adapted for the synthesis of Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate . Additionally, the synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate through three-component condensation suggests a possible synthetic route involving multiple starting materials that could be relevant .

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often complex and can be elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of ethyl 5-cyano-2-(dicyanomethyl)-2-methyl-4-oxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carboxylate was determined using this method, revealing a layered character in the molecular packing . This information is valuable for understanding the potential molecular packing of Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate.

Chemical Reactions Analysis

Bicyclic compounds can participate in various chemical reactions, often depending on their functional groups. The papers provided do not detail specific reactions for the compound of interest, but they do discuss the reactivity of similar structures. For example, the presence of a carboxylate group in the molecules studied suggests potential reactivity in esterification or amidation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds like Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be inferred from related structures. For instance, the study of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate by NMR spectroscopy provides insights into the conformational behavior of the bicyclic ring system, which is crucial for understanding the physical properties such as solubility and stability . The conformational analysis could also inform the chemical reactivity and interaction with biological targets.

Future Directions

For more detailed information, you can refer to the MSDS provided by Enamine .

properties

IUPAC Name

ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15IO3/c1-3-13-8(12)10-4-9(5-10,6-11)14-7(10)2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWMDKCXSIZZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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